![molecular formula C6H6ClNO2S B6331121 5-Chloro-4-methoxy-thiophene-3-carboxylic acid amide CAS No. 2368870-84-0](/img/structure/B6331121.png)
5-Chloro-4-methoxy-thiophene-3-carboxylic acid amide
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Overview
Description
Scientific Research Applications
Chemical Synthesis
“5-Chloro-4-methoxy-thiophene-3-carboxylic acid amide” is used in chemical synthesis . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Suzuki–Miyaura Coupling
This compound plays a role in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Novel Acetylene Monomer
It has been used in the preparation of a novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) .
Synthesis of Oxazolines and Oxazoles
This compound is also used in the synthesis of oxazolines and oxazoles .
Access to 3-Borylated Thiophene Derivatives
In a simple, regiocontrolled, and transition-metal-free approach to access exclusively 3-borylated thiophene derivatives, commercially available B -chlorocatecholborane acts as a carbophilic Lewis acid to activate the alkyne in readily synthesized (Z)-organylthioenyne substrates .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that amide derivatives, such as this compound, often interact with their targets through hydrogen bonding, which can result in changes to the target’s function .
properties
IUPAC Name |
5-chloro-4-methoxythiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSHZZZNFVIDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methoxythiophene-3-carboxamide |
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